Cas no 7401-98-1 (2,4-Dichloro-5-(methylsulfanyl)pyrimidine)

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a versatile pyrimidine derivative widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its dichloro and methylsulfanyl functional groups enhance reactivity, making it valuable for nucleophilic substitution reactions and further functionalization. The compound’s structural features enable efficient derivatization, facilitating the development of biologically active molecules, including antiviral and herbicidal agents. Its stability under standard storage conditions and compatibility with various reaction conditions contribute to its utility in organic synthesis. The high purity and well-defined chemical properties of this compound ensure reproducibility in research and industrial applications, supporting its role in advancing heterocyclic chemistry.
2,4-Dichloro-5-(methylsulfanyl)pyrimidine structure
7401-98-1 structure
商品名:2,4-Dichloro-5-(methylsulfanyl)pyrimidine
CAS番号:7401-98-1
MF:C5H4Cl2N2S
メガワット:195.0697
MDL:MFCD22199809
CID:1065646
PubChem ID:244107

2,4-Dichloro-5-(methylsulfanyl)pyrimidine 化学的及び物理的性質

名前と識別子

    • Pyrimidine, 2,4-dichloro-5-(methylthio)-
    • 2,4-DICHLORO-5-(METHYLSULFANYL)PYRIMIDINE
    • 2,4-Dichloro-5-(methylthio)pyrimidine
    • 2,4-dichloro-5-methylsulfanylpyrimidine
    • 2,4-dichloro-5-methylsulphanyl-pyrimidine
    • 2,4-dicloro-5-metiltiopirimidina
    • AK172001
    • Pyrimidine, 2,4-dichloro-5-(methylthio)-
    • NSC54668
    • PQLHCTKAQZYUMI-UHFFFAOYSA-N
    • FCH2302094
    • 2,4-Dichloro-5-methylsulfanyl-pyrimidine
    • NSC-54668
    • 7401-98-1
    • CS-0045705
    • SCHEMBL1917685
    • SB57559
    • DTXSID70288196
    • DS-7669
    • AMY9230
    • SY029041
    • AKOS015851190
    • MFCD22199809
    • P13091
    • DB-121875
    • 2,4-dichloro-5-methylsulphanyl-pyrimidine; 2,4-dicloro-5-metiltiopirimidina
    • 2,4-Dichloro-5-(methylsulfanyl)pyrimidine
    • MDL: MFCD22199809
    • インチ: 1S/C5H4Cl2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3
    • InChIKey: PQLHCTKAQZYUMI-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C([H])N=C(N=1)Cl)SC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 193.94700
  • どういたいしつりょう: 193.947
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.1
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.51
  • ふってん: 282.7°C at 760 mmHg
  • フラッシュポイント: 124.8°C
  • 屈折率: 1.611
  • PSA: 51.08000
  • LogP: 2.50530

2,4-Dichloro-5-(methylsulfanyl)pyrimidine セキュリティ情報

2,4-Dichloro-5-(methylsulfanyl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM121212-25g
2,4-Dichloro-5-(methylthio)pyrimidine
7401-98-1 95%
25g
$*** 2023-05-29
abcr
AB442847-5 g
2,4-Dichloro-5-(methylthio)pyrimidine, 95%; .
7401-98-1 95%
5g
€216.00 2023-04-22
abcr
AB442847-25 g
2,4-Dichloro-5-(methylthio)pyrimidine, 95%; .
7401-98-1 95%
25g
€679.40 2023-04-22
eNovation Chemicals LLC
Y0994278-25g
2,4-Dichloro-5-(methylthio)pyrimidine
7401-98-1 95%
25g
$950 2024-08-02
TRC
D437283-250mg
2,4-Dichloro-5-(methylsulfanyl)pyrimidine
7401-98-1
250mg
$69.00 2023-05-18
Chemenu
CM121212-10g
2,4-Dichloro-5-(methylthio)pyrimidine
7401-98-1 95%
10g
$355 2021-08-06
eNovation Chemicals LLC
D582557-5g
2,4-dichloro-5-MethylsulfanylpyriMidine
7401-98-1 95%
5g
$478 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZX8006-10G
2,4-dichloro-5-(methylsulfanyl)pyrimidine
7401-98-1 97%
10g
¥ 778.00 2023-04-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KQ263-5g
2,4-Dichloro-5-(methylsulfanyl)pyrimidine
7401-98-1 97%
5g
2430.0CNY 2021-07-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZX8006-25G
2,4-dichloro-5-(methylsulfanyl)pyrimidine
7401-98-1 97%
25g
¥ 1,636.00 2023-04-07

2,4-Dichloro-5-(methylsulfanyl)pyrimidine 関連文献

2,4-Dichloro-5-(methylsulfanyl)pyrimidineに関する追加情報

Introduction to 2,4-Dichloro-5-(methylsulfanyl)pyrimidine (CAS No. 7401-98-1)

2,4-Dichloro-5-(methylsulfanyl)pyrimidine, with the chemical formula C₅H₄Cl₂N₂S, is a significant intermediate in the field of agrochemical and pharmaceutical synthesis. This compound, identified by its CAS number 7401-98-1, has garnered considerable attention due to its versatile applications in the development of novel agrochemicals and pharmaceutical agents. Its unique structural properties, characterized by the presence of chlorine and methylsulfanyl substituents on a pyrimidine core, make it a valuable building block for further chemical modifications.

The pyrimidine scaffold is a fundamental motif in organic chemistry, particularly in the synthesis of biologically active molecules. The chloro and methylsulfanyl groups in 2,4-Dichloro-5-(methylsulfanyl)pyrimidine enhance its reactivity, allowing for diverse functionalization strategies. These attributes have made it a preferred choice for researchers exploring new synthetic pathways and drug candidates.

In recent years, advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. 2,4-Dichloro-5-(methylsulfanyl)pyrimidine has been extensively studied for its potential as a precursor in the synthesis of antiviral, anticancer, and antimicrobial agents. Its structural framework is conducive to forming complex molecular architectures, which can interact with biological targets with high specificity.

One of the most compelling aspects of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine is its role in the development of next-generation agrochemicals. The demand for environmentally sustainable and high-efficacy crop protection agents has spurred research into novel compounds derived from pyrimidine derivatives. This compound has been utilized in the synthesis of herbicides and fungicides that exhibit improved performance while minimizing ecological impact.

The mechanistic studies on 2,4-Dichloro-5-(methylsulfanyl)pyrimidine have revealed its potential as a key intermediate in cross-coupling reactions. These reactions are pivotal in constructing complex organic molecules and have been widely adopted in both academic and industrial settings. The presence of chlorine atoms facilitates nucleophilic aromatic substitution reactions, while the methylsulfanyl group can participate in various coupling protocols, including Suzuki-Miyaura and Stille couplings.

Recent research has also explored the use of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine in the development of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, modifications to this core structure have led to the discovery of compounds with potent activity against kinases and other enzymes implicated in cancer progression. The ability to fine-tune its pharmacophore has made it an attractive scaffold for structure-activity relationship (SAR) studies.

The synthesis of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include chlorination and thioetherification reactions on a pyrimidine backbone. These processes are optimized for high yield and purity, ensuring that subsequent applications in drug or agrochemical development are not compromised by impurities or byproducts.

In conclusion, 2,4-Dichloro-5-(methylsulfanyl)pyrimidine (CAS No. 7401-98-1) represents a cornerstone compound in modern chemical synthesis. Its versatility as an intermediate has enabled significant advancements in both pharmaceutical and agrochemical fields. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its position as a critical tool in synthetic chemistry.

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Amadis Chemical Company Limited
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